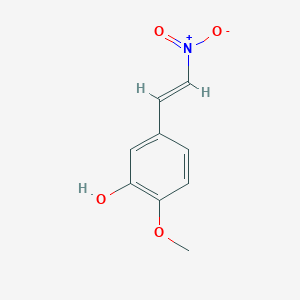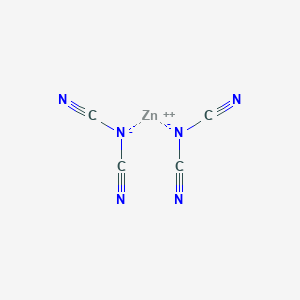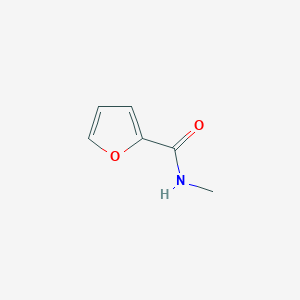
2-Amino-6,8-dichloro-4-oxochromene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6,8-dichloro-4-oxochromene-3-carbaldehyde is a chemical compound that belongs to the chromene family. It is a yellow crystalline powder that is used in scientific research for its various properties.
Wirkmechanismus
The mechanism of action of 2-Amino-6,8-dichloro-4-oxochromene-3-carbaldehyde is not well understood. However, it is believed that the compound interacts with metal ions through its carbonyl and amino groups. The compound undergoes a chelation process with metal ions, which leads to fluorescence emission.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Amino-6,8-dichloro-4-oxochromene-3-carbaldehyde. However, it has been reported that the compound can induce DNA damage in human lymphocytes. The compound has also been shown to have cytotoxic effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Amino-6,8-dichloro-4-oxochromene-3-carbaldehyde in lab experiments is its high selectivity for metal ions. The compound can selectively detect copper ions in aqueous solutions. However, one of the limitations of using the compound is its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the use of 2-Amino-6,8-dichloro-4-oxochromene-3-carbaldehyde in scientific research. One potential application is in the development of fluorescent probes for the detection of other metal ions. The compound can also be used in the synthesis of new organic compounds with potential biological activity. Another direction is the investigation of the compound's cytotoxic effects on cancer cells, which could lead to the development of new anticancer drugs.
In conclusion, 2-Amino-6,8-dichloro-4-oxochromene-3-carbaldehyde is a chemical compound that has various applications in scientific research. Its high selectivity for metal ions makes it a useful tool for the detection of metal ions in aqueous solutions. The compound's cytotoxic effects on cancer cells make it a potential candidate for the development of new anticancer drugs. Further research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-Amino-6,8-dichloro-4-oxochromene-3-carbaldehyde involves the reaction between 6,8-dichloro-4-oxochromene-3-carbaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol and water at room temperature. The yield of the reaction is around 75%.
Wissenschaftliche Forschungsanwendungen
2-Amino-6,8-dichloro-4-oxochromene-3-carbaldehyde has various applications in scientific research. It is used as a fluorescent probe for the detection of metal ions. It has been reported that 2-Amino-6,8-dichloro-4-oxochromene-3-carbaldehyde can selectively detect copper ions in aqueous solutions. It is also used in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
288399-45-1 |
|---|---|
Produktname |
2-Amino-6,8-dichloro-4-oxochromene-3-carbaldehyde |
Molekularformel |
C10H5Cl2NO3 |
Molekulargewicht |
258.05 g/mol |
IUPAC-Name |
2-amino-6,8-dichloro-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(15)6(3-14)10(13)16-9(5)7(12)2-4/h1-3H,13H2 |
InChI-Schlüssel |
NEDXRTLWWHUJNC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)C(=C(O2)N)C=O)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C(=C(O2)N)C=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)










